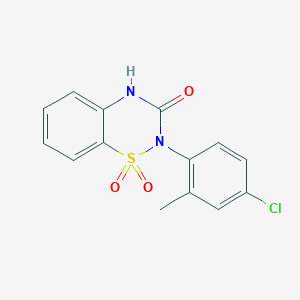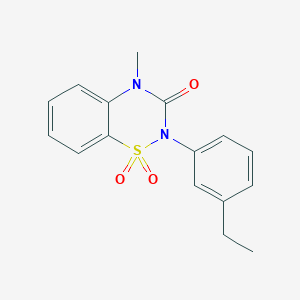
2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a chemical compound commonly referred to as Clomiphene. Clomiphene is a synthetic compound used in the treatment of infertility, ovulation induction and the treatment of polycystic ovarian syndrome. It is a selective estrogen receptor modulator (SERM) which means it has both estrogen agonist and antagonist properties. Clomiphene has been used for over 40 years and is one of the most widely used fertility drugs in the world.
Applications De Recherche Scientifique
Clomiphene has been extensively studied and is used in a wide variety of scientific research applications. Clomiphene has been used to study the effects of estrogen on the body, including the effects on fertility, ovulation and the menstrual cycle. Clomiphene has also been used to study the effects of estrogen on the development of cancer cells, as well as the effects of estrogen on the cardiovascular system. Additionally, clomiphene has been used to study the effects of estrogen on the immune system, as well as the effects of estrogen on the brain.
Mécanisme D'action
Clomiphene works by binding to the estrogen receptor and blocking the action of estrogen in the body. By blocking the action of estrogen, clomiphene can induce ovulation and increase the chances of conception. Additionally, clomiphene can inhibit the growth of cancer cells and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects
Clomiphene has a variety of biochemical and physiological effects. Clomiphene can stimulate the production of follicle stimulating hormone (FSH) and luteinizing hormone (LH), which can induce ovulation. Additionally, clomiphene can increase the production of progesterone, which can help to maintain a pregnancy. Clomiphene can also reduce the risk of miscarriage and reduce the risk of ectopic pregnancy.
Avantages Et Limitations Des Expériences En Laboratoire
Clomiphene has a number of advantages and limitations for lab experiments. Clomiphene is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, clomiphene has a wide range of applications and can be used to study a variety of physiological and biochemical processes. However, clomiphene can be toxic in high doses and should be handled with caution. Additionally, clomiphene can interact with other drugs and should not be used in combination with certain medications.
Orientations Futures
Clomiphene has a wide range of applications and can be used to study a variety of physiological and biochemical processes. In the future, clomiphene could be used to study the effects of estrogen on the development of cancer cells, as well as the effects of estrogen on the cardiovascular system. Additionally, clomiphene could be used to study the effects of estrogen on the immune system, as well as the effects of estrogen on the brain. Additionally, clomiphene could be used to study the effects of estrogen on metabolism and its role in weight management. Finally, clomiphene could be used to study the effects of estrogen on the reproductive system and its role in fertility.
Méthodes De Synthèse
Clomiphene is synthesized from 4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione. The synthesis of clomiphene is a multi-step process which involves the reduction of the benzothiadiazine-1,1,3-trione to a thiol and the subsequent reaction of the thiol with 4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione. The synthesis of clomiphene is a complex process and requires an experienced chemist to ensure that the desired product is obtained.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-9-8-10(15)6-7-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIYRXPENRQZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455557.png)
![2-(2,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455558.png)
![2-(2,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455561.png)
![2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455566.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6455577.png)
![2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455591.png)
![2-tert-butyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455602.png)
![2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455609.png)

![2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455619.png)
![1-(morpholin-4-yl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455624.png)
![2-tert-butyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455631.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)
